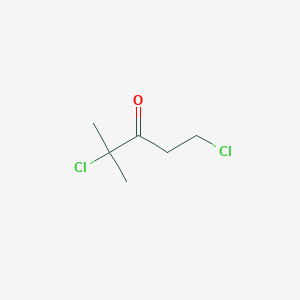

2-Methyl-2,5-dichloro-3-pentanone

Description

Structure

3D Structure

Properties

CAS No. |

191032-91-4 |

|---|---|

Molecular Formula |

C6H10Cl2O |

Molecular Weight |

169.05 g/mol |

IUPAC Name |

1,4-dichloro-4-methylpentan-3-one |

InChI |

InChI=1S/C6H10Cl2O/c1-6(2,8)5(9)3-4-7/h3-4H2,1-2H3 |

InChI Key |

JOACZPYZSVAARB-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)CCCl)Cl |

Canonical SMILES |

CC(C)(C(=O)CCCl)Cl |

Synonyms |

3-Pentanone, 1,4-dichloro-4-methyl- |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Methyl 2,5 Dichloro 3 Pentanone

Carbonyl Reactivity and Nucleophilic Additions

The carbonyl group in a ketone is a key site for nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the surrounding alkyl groups. In principle, 2-Methyl-2,5-dichloro-3-pentanone could undergo various nucleophilic addition reactions.

Enolization Studies and Stereochemical Outcomes

Ketones with alpha-hydrogens can exist in equilibrium with their enol tautomers. libretexts.org This process, known as keto-enol tautomerism, can be catalyzed by either acid or base. libretexts.org The formation of an enol or its conjugate base, the enolate, is a critical step in many reactions of carbonyl compounds. masterorganicchemistry.com For an asymmetrical ketone, more than one enol form may be possible. libretexts.org For instance, 2-methylcyclohexanone (B44802) can form two different enol tautomers. libretexts.org The stability of the resulting enol is influenced by factors such as the degree of substitution on the double bond. libretexts.org

The formation of an enolate is typically achieved by using a strong base. libretexts.org The resulting enolate is a potent nucleophile and can participate in various reactions, including alkylation and the aldol (B89426) reaction. masterorganicchemistry.com The stereochemical outcome of reactions involving enolates is an important area of study, though no specific stereochemical studies for this compound have been documented.

Aldol-Type Condensations and Related Carbon-Carbon Bond Formations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the nucleophilic addition of an enolate to a carbonyl compound. nih.gov This can be followed by a dehydration step to yield an α,β-unsaturated carbonyl compound, a process known as aldol condensation.

Studies have been conducted on the aldol condensation of related ketones. For example, 2-pentanone has been shown to be a suitable ketone for sequential aldol condensation-addition reactions. nih.gov However, no research is available describing the participation of this compound in aldol-type condensations or any related carbon-carbon bond formations.

Reactivity of the Halogen Substituents

The presence of two chlorine atoms in this compound introduces additional sites of reactivity. The chlorine at the 2-position is on a tertiary carbon, while the chlorine at the 5-position is on a primary carbon. This difference in substitution would likely lead to different reactivities in substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

Alkyl halides undergo nucleophilic substitution reactions through either S(_N)1 or S(_N)2 mechanisms. The specific pathway is influenced by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. S(_N)2 reactions are sensitive to steric hindrance, while S(_N)1 reactions proceed through a carbocation intermediate and are thus favored for more substituted alkyl halides. No studies have been reported on the nucleophilic substitution reactions at either of the chlorinated carbons of this compound.

Elimination Reactions to Form Unsaturated Halogenated Ketones

Alkyl halides can undergo elimination reactions to form alkenes. masterorganicchemistry.com The α-halogenation of ketones can produce α-halo ketones, which can then be used to synthesize α,β-unsaturated ketones through dehydrohalogenation, often using a non-nucleophilic base like pyridine. libretexts.orgjove.com This two-step process is a valuable synthetic route. libretexts.org While this general reaction is well-established, there is no specific literature describing the elimination reactions of this compound to form an unsaturated halogenated ketone.

Intramolecular Cyclization Reactions to Form Heterocyclic Systems

Molecules containing multiple functional groups can undergo intramolecular reactions to form cyclic compounds. For example, dicarbonyl compounds can undergo intramolecular aldol reactions to form five- or six-membered rings. jove.com The synthesis of various nitrogen-containing heterocycles can be achieved through the intramolecular cyclization of nitrogen-centered radicals. acs.org Additionally, the synthesis of 5-chloro-2-pentanone (B45304) has been described as a precursor for the formation of methyl cyclopropyl (B3062369) ketone through an intramolecular cyclization reaction involving treatment with a base. orgsyn.org

Despite these examples with other molecules, there is no available research detailing any intramolecular cyclization reactions of this compound to form heterocyclic systems.

Formation of Nitrogen-Containing Heterocycles (e.g., Piperidone Derivatives)

The synthesis of piperidine (B6355638) and its derivatives is a cornerstone of medicinal chemistry, as the piperidine scaffold is present in numerous pharmaceutical agents. kcl.ac.ukdtic.mil One established method for constructing the piperidine ring involves the cyclization of 1,5-dihalides with primary amines. dtic.milorganic-chemistry.org this compound, possessing two chloro substituents, can serve as a precursor for piperidone derivatives through reaction with a primary amine (R-NH₂).

The reaction is proposed to proceed via a two-step sequence:

Initial Nucleophilic Substitution: The primary amine attacks one of the electrophilic carbon atoms bearing a chlorine atom. Due to sterics, the attack is more likely to occur at the primary C5 position, displacing the chloride ion to form an amino ketone intermediate.

Intramolecular Cyclization: The secondary amine of the intermediate then undertakes an intramolecular nucleophilic attack on the remaining C2 carbon, displacing the second chloride ion to form a six-membered piperidone ring. The presence of the ketone at the 3-position of the original chain results in a 4-piperidone (B1582916) derivative.

This approach is analogous to established multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis, which combines aldehydes, keto-acid derivatives, and amines to build the piperidone ring. wikipedia.org In this case, the dichloroketone provides the five-carbon backbone required for the heterocyclic system.

Table 1: Proposed Reaction for Piperidone Synthesis

| Reactants | Proposed Intermediate | Final Product |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | 5-amino-2-chloro-2-methyl-3-pentanone | 1-Alkyl-5,5-dimethyl-3-piperidone |

Cyclization Reactions Involving Sulfur or Oxygen

The electrophilic centers at C2 and C5 also permit cyclization reactions with dinucleophiles containing sulfur or oxygen. These reactions can lead to the formation of five- or six-membered heterocycles.

With Sulfur Nucleophiles: Sulfur compounds are generally potent nucleophiles. libretexts.org The reaction of this compound with a sulfur source like sodium sulfide (B99878) (Na₂S) can be expected to yield a thiophane derivative. The mechanism would involve two sequential Sₙ2 displacements of the chloride ions by the sulfide nucleophile, resulting in the formation of a five-membered ring containing a sulfur atom, a ketone, and a gem-dimethyl group. The chemistry of α-haloketones with sulfur nucleophiles is well-documented, often leading to the synthesis of thiophenes or thiazoles depending on the reagents and reaction conditions. nih.govresearchgate.net

With Oxygen Nucleophiles: In the presence of a strong base, such as an alkoxide, α,α'-dihaloketones are known to undergo the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate after the base abstracts an acidic α'-proton (from C4 in this case). adichemistry.com The subsequent attack of the alkoxide on the carbonyl carbon of the strained cyclopropanone ring leads to ring-opening and the formation of a carboxylic acid ester, typically an α,β-unsaturated ester after elimination. adichemistry.com While this does not form a heterocycle, it is a key reaction pathway involving an oxygen nucleophile. Direct cyclization with a diol under basic conditions could potentially form a cyclic ether, though rearrangement pathways often compete.

Table 2: Potential Cyclization and Rearrangement Reactions

| Nucleophile | Reaction Type | Plausible Product(s) |

|---|---|---|

| Sodium Sulfide (Na₂S) | Double Nucleophilic Substitution | 3,3-Dimethyl-4-oxothiolane |

| Sodium Methoxide (NaOMe) | Favorskii Rearrangement | Methyl 4-methyl-2-pentenoate derivative |

Reductive Transformations of this compound

The reduction of this compound can proceed via several pathways, depending on the choice of reducing agent and reaction conditions. The primary targets for reduction are the carbonyl group and the two carbon-chlorine bonds.

Selective Ketone Reduction: Mild hydride-donating agents, most notably sodium borohydride (B1222165) (NaBH₄), are highly selective for the reduction of aldehydes and ketones. umn.educhemguide.co.uklibretexts.org In an alcoholic solvent, NaBH₄ would reduce the carbonyl group of this compound to a secondary alcohol, yielding 2,5-dichloro-2-methyl-3-pentanol. The carbon-chlorine bonds are typically unreactive towards NaBH₄. umn.edu

Reductive Dehalogenation: The removal of halogen atoms from α-haloketones can be achieved using various methods, including reaction with hydroiodic acid or via catalytic hydrogenation. tandfonline.comorganic-chemistry.org This process would convert this compound into 2-methyl-3-pentanone, leaving the ketone functional group intact.

Complete Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is capable of reducing both the ketone and the alkyl halides, although the reduction of alkyl halides can be slow. The expected product from a vigorous reduction with LiAlH₄ would be 2-methyl-3-pentanol.

Table 3: Summary of Reductive Pathways

| Reducing Agent | Primary Transformation | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone Reduction | 2,5-dichloro-2-methyl-3-pentanol |

| Hydroiodic Acid (HI) | Reductive Dehalogenation | 2-methyl-3-pentanone |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and C-Cl Bond Reduction | 2-methyl-3-pentanol |

Thermal Degradation Pathways and Mechanisms

The study of thermal decomposition is crucial for understanding the stability and environmental fate of chemical compounds. For ketones, high-temperature degradation often involves pericyclic reactions or radical fragmentation pathways.

Retro-ene Reactions in Halogenated Ketones

The retro-ene reaction is a pericyclic process that is the reverse of the ene reaction. wikipedia.org It typically occurs at elevated temperatures and involves a 1,5-hydrogen shift through a six-membered cyclic transition state, leading to the fragmentation of the molecule. organic-chemistry.org While the classic retro-ene reaction involves an alkene as the "ene" component, analogous intramolecular processes can occur in other unsaturated systems. wikipedia.orgoregonstate.edu

For saturated ketones, a similar pathway can be initiated by a 1,5-hydrogen shift from a γ-carbon to the carbonyl oxygen, forming an enol and an alkene. The structure of this compound lacks the typical γ-hydrogens necessary for a classic thermal retro-ene reaction. However, the presence of halogens introduces the possibility of alternative intramolecular rearrangements. Theoretical studies on other halogenated compounds suggest that 1,5-halogen shifts are also feasible, proceeding through a cyclic transition state. acs.org A plausible, though non-classical, retro-ene type pathway for this compound could involve a 1,5-chlorine shift from C5 to the C3 carbonyl carbon, or a 1,4-shift from C2. Such a rearrangement would likely be followed by rapid fragmentation into smaller, more stable molecules. The feasibility of such a pathway is highly dependent on the activation energy of the cyclic transition state. rsc.org

Mechanistic Investigations using Computational Approaches

To rigorously investigate the thermal degradation mechanisms of this compound, computational chemistry provides powerful tools. Quantum mechanical calculations can be used to map the potential energy surface of the decomposition reactions, identifying transition states and calculating activation energies for competing pathways.

Mechanistic studies on the thermal decomposition of other ketones have successfully used methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (e.g., MP2) to model these processes. acs.org For this compound, computational analysis would be essential to:

Determine the feasibility and activation energy for potential retro-ene type reactions involving hydrogen or chlorine shifts.

Investigate alternative radical-based fragmentation pathways, such as homolytic cleavage of the C-C or C-Cl bonds.

Calculate the thermodynamic properties (enthalpy, Gibbs free energy) of reactants, transition states, and products to predict the most favorable degradation route.

Table 4: Parameters from a Hypothetical Computational Study

| Computational Method | Parameter to be Calculated | Significance |

|---|---|---|

| DFT (e.g., B3LYP) | Optimized Geometries | Provides the 3D structure of reactants, products, and transition states. |

| MP2 / CBS-QB3 | Activation Energy (Eₐ) | Determines the kinetic feasibility of a reaction pathway; lower Eₐ means a faster reaction. |

| Frequency Analysis | Vibrational Frequencies | Confirms transition states (one imaginary frequency) and calculates zero-point vibrational energy. |

| IRC Calculations | Intrinsic Reaction Coordinate | Maps the reaction path from the transition state to the reactant and product, confirming the connection. |

Such computational studies would provide definitive insights into whether a concerted pericyclic pathway, like a retro-ene reaction, or a stepwise radical mechanism is the dominant thermal degradation pathway for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2,5 Dichloro 3 Pentanone

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

Two-dimensional NMR spectroscopy provides a powerful advantage over one-dimensional techniques by revealing correlations between different nuclei within a molecule, which is indispensable for unambiguously assigning signals and determining the carbon skeleton.

Heteronuclear Correlation (HETCOR) spectroscopy, or its more modern and sensitive inverse-detected version, the Heteronuclear Single Quantum Coherence (HSQC) experiment, is used to determine one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.edu For 2-Methyl-2,5-dichloro-3-pentanone, this technique would be crucial for assigning the protonated carbons.

A HETCOR or HSQC spectrum plots the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair. For this compound, the following correlations would be anticipated:

A cross-peak connecting the signal of the C1 methyl protons to the C1 carbon signal.

A cross-peak between the C4 methylene (B1212753) protons and the C4 carbon.

A correlation between the C5 methylene protons and the C5 carbon.

Notably, the quaternary carbon at C2 and the carbonyl carbon at C3 would not show any peaks in a standard HETCOR or HSQC spectrum as they bear no directly attached protons.

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a highly specialized 2D-NMR technique that reveals direct carbon-carbon bonds. While powerful, its application is often limited by its very low sensitivity, as it relies on detecting two adjacent ¹³C nuclei, an event that occurs in only about 1 in 10,000 molecules. slideshare.net

If an INADEQUATE spectrum were acquired, it would show correlation peaks connecting the signals of adjacent carbon atoms, allowing for a direct tracing of the carbon backbone. For this compound, one would expect to observe correlations for the following bonds: C1-C2, C2-C3, C3-C4, and C4-C5. This would provide definitive evidence for the pentanone chain structure.

A combination of several advanced NMR experiments is typically used for complete structural elucidation.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of 1D experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. For the target molecule, a DEPT-135 experiment would show a positive signal for the C1 methyl group and negative signals for the C4 and C5 methylene groups. The quaternary C2 and carbonyl C3 would be absent.

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton couplings, typically through two or three bonds (²JHH or ³JHH). sdsu.edu In the spectrum of this compound, a key correlation would be observed between the protons on C4 and C5, confirming this ethyl fragment linkage. No other couplings would be expected. A COSY spectrum was used to analyze the parent compound, 2-methyl-3-pentanone. chegg.com

HSQC (Heteronuclear Single Quantum Coherence): As mentioned in section 4.1.1, this experiment maps one-bond C-H correlations with high sensitivity. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for piecing together the full molecular structure by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com It is particularly useful for identifying connections to and between quaternary carbons. Key expected HMBC correlations for this compound include:

Protons on C1 correlating to the quaternary carbon C2 and the carbonyl carbon C3.

Protons on C4 correlating to the carbonyl carbon C3 and the chlorinated carbon C5.

Protons on C5 correlating to the carbonyl carbon C3 and the methylene carbon C4.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Values are estimates based on analogous structures and known substituent effects. The presence of electronegative chlorine atoms generally causes a downfield shift (higher ppm) for nearby nuclei.)

| Atom Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected DEPT-135 Signal |

| 1 | CH₃ | ~1.3 | ~25 | Positive |

| 2 | C(Cl) | - | ~75 | Absent |

| 3 | C=O | - | ~200-210 | Absent |

| 4 | CH₂ | ~3.0 | ~40 | Negative |

| 5 | CH₂Cl | ~3.8 | ~45-50 | Negative |

Vibrational Spectroscopy Applications (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. acs.org

For this compound, the most prominent and diagnostic feature in its FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretch. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of an α-chlorine atom can slightly increase this frequency due to the inductive effect.

Other expected absorptions would include:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the methyl and methylene groups.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. spectroscopyonline.com The presence of two C-Cl bonds (one on a tertiary carbon and one on a primary carbon) may lead to multiple or broad bands in this area. The IR spectrum of 5-chloro-2-pentanone (B45304) shows a strong C-Cl stretch. nist.gov

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2850-3000 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1720-1740 | Strong | C=O Stretch | Ketone (α-chlorinated) |

| ~600-800 | Strong | C-Cl Stretch | Alkyl Halide |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₁₀Cl₂O), HRMS would confirm this exact formula, distinguishing it from any other combination of atoms with the same nominal mass.

The mass spectrum also reveals the molecule's fragmentation pattern upon ionization, offering further structural clues. A key feature in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing two chlorine atoms will appear as a characteristic cluster of peaks (an M, M+2, and M+4 peak) with a distinctive intensity ratio (approximately 9:6:1).

Common fragmentation pathways for ketones include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a •CH₂Cl radical or a •C(CH₃)₂Cl radical, resulting in characteristic acylium ions. This is a primary fragmentation pathway for ketones. youtube.com

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present. youtube.com In this molecule, there are no γ-hydrogens relative to the carbonyl group, so the classic McLafferty rearrangement would not be expected.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures without prior purification. chemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be an ideal technique for its detection and identification within a mixture. slideshare.net The gas chromatograph would separate the components of the mixture, and the mass spectrometer would provide a mass spectrum for each component as it elutes, allowing for positive identification by matching the spectrum and retention time to a known standard or by interpreting the fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile mixtures or thermally unstable compounds, LC-MS is the preferred method. researchgate.net Similar to GC-MS, the liquid chromatograph separates the mixture components before they are ionized and analyzed by the mass spectrometer.

LC-NMR: This technique couples liquid chromatography with NMR spectroscopy. It allows for the acquisition of detailed NMR spectra on separated components of a mixture, which is particularly useful for the structural elucidation of unknown impurities or metabolites. nih.gov

These hyphenated methods are powerful tools for everything from reaction monitoring to environmental analysis, providing both qualitative and quantitative information about the components of complex samples. capes.gov.br

Unable to Generate Article Due to Lack of Scientific Data for "this compound"

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available scientific information, research, or analytical data for the specific chemical compound "this compound." The initial and subsequent targeted searches for this compound, including queries for its synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and theoretical spectroscopic characterization, did not yield any relevant results.

The search results consistently provided information on related but structurally distinct compounds, such as "2-Methyl-3-pentanone," "1,5-dichloro-3-pentanone," and other halogenated ketones. However, per the explicit instructions to focus solely on "this compound," this information cannot be used as it would not be scientifically accurate or adhere to the strict constraints of the request.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published literature, or that the provided name contains a typographical error.

Without any specific data on "this compound," it is impossible to generate the requested article on its "Advanced Spectroscopic Characterization and Structural Elucidation," including the specified subsections on GC-MS analysis and theoretical calculations. Proceeding with information from other compounds would be speculative and would violate the core requirement of focusing strictly on the named compound.

Therefore, we are unable to fulfill the request as outlined. We recommend verifying the chemical name and searching for it through specialized chemical synthesis and research databases that may not be publicly accessible. If the compound is indeed novel, the requested analytical data would first need to be generated through laboratory research.

Computational and Theoretical Investigations of 2 Methyl 2,5 Dichloro 3 Pentanone

Electronic Structure and Molecular Conformation Analysis

No published studies utilizing Density Functional Theory (DFT) to calculate the ground state properties of 2-Methyl-2,5-dichloro-3-pentanone were identified. Such calculations would typically provide insights into the molecule's electronic distribution, orbital energies (HOMO and LUMO), and optimized geometry.

There is no available research on the conformational analysis of this compound using molecular mechanics or quantum chemistry methods. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Reaction Mechanism Elucidation through Transition State Theory

No studies have been found that map the potential energy surface for any chemical reactions involving this compound. This type of analysis is crucial for understanding reaction pathways and identifying intermediate structures.

In the absence of potential energy surface maps, there are no reported calculations of activation barriers or reaction rate constants for transformations of this compound.

Spectroscopic Parameter Prediction and Validation

No theoretical predictions or experimental validations of the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound have been published.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts. idc-online.com The process typically involves optimizing the molecular geometry of the compound in a simulated environment and then calculating the magnetic shielding tensors for each nucleus.

For this compound, predicting the ¹³C and ¹H chemical shifts requires sophisticated calculations that account for the electronic effects of the chlorine atoms and the carbonyl group. Different levels of theory and basis sets can be employed, with the choice often representing a trade-off between accuracy and computational cost. For instance, the B3LYP functional combined with a 6-31G(d,p) basis set is a common starting point for such predictions. idc-online.com More advanced methods might incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. idc-online.com

A hypothetical table of predicted NMR chemical shifts for this compound is presented below. These values are illustrative and would be derived from quantum chemical calculations.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C1 (CH₃) | 25-35 | 3 | 1.2 - 1.4 |

| C2 (C-Cl) | 70-80 | 0 | - |

| C3 (C=O) | 195-205 | 0 | - |

| C4 (CH₂) | 45-55 | 2 | 3.0 - 3.3 |

| C5 (CH₂Cl) | 50-60 | 2 | 3.8 - 4.1 |

| C2-CH₃ | 20-30 | 3 | 1.5 - 1.7 |

Note: These are estimated ranges and the actual values would depend on the specific computational method and parameters used.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations, aiding in the interpretation of experimental spectra. These calculations are typically performed after a geometry optimization to ensure the molecule is at a stable energy minimum.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C=O Stretch | 1710 - 1730 | Strong, characteristic ketone stretch |

| C-Cl Stretch | 650 - 800 | Two distinct C-Cl stretching vibrations |

| C-H Stretch (sp³) | 2850 - 3000 | Stretching of C-H bonds in methyl and methylene (B1212753) groups |

| CH₂ Bend | 1450 - 1470 | Bending (scissoring) of methylene groups |

| CH₃ Bend | 1370 - 1390 | Asymmetric and symmetric bending of methyl groups |

Note: These are generalized predictions. The actual computed values can vary with the level of theory and basis set.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.net MD simulations can model how this compound moves, rotates, and interacts with solvent molecules in a liquid environment. researchgate.net

By simulating the compound in different solvents (e.g., water, chloroform, n-heptane), one can investigate how the solvent polarity and hydrogen bonding capabilities affect the conformational preferences of the molecule. researchgate.net For example, in a polar solvent like water, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic regions. In a nonpolar solvent, it might be more extended. These simulations also provide information on the solvation shell structure and the translational and rotational diffusion of the molecule.

Quantum Chemical Descriptors and Structure-Activity Relationships (SAR)

Quantum chemical calculations can be used to derive a variety of molecular descriptors that quantify the electronic and structural properties of a molecule. These descriptors are often used in Structure-Activity Relationship (SAR) studies to correlate a molecule's features with its biological activity or other properties.

For this compound, relevant quantum chemical descriptors would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons, respectively, and are important for understanding its reactivity.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP can indicate sites for potential intermolecular interactions.

Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, offering insights into local electronic effects.

These descriptors can be used to build predictive models that relate the structure of this compound and its analogues to a specific activity, guiding the design of new compounds with desired properties.

Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature.

Following a comprehensive search of scientific databases and chemical literature, no specific information was found concerning the applications of the chemical compound This compound in advanced organic synthesis, as per the detailed outline provided. The requested roles of this specific compound as a versatile intermediate for biologically active compounds, a precursor to pharmaceuticals such as GABA modulators and antineoplastic agents, or as a building block for agrochemicals are not documented in the available literature.

Furthermore, there is no information regarding the use of This compound derivatives in stereoselective synthesis, its application in the introduction of halogenated and branched ketone moieties into complex molecules, or its utilization in the synthesis of specialty chemicals and advanced materials.

It is important to note that information is available for isomers and structurally related compounds, such as 3,5-dichloro-2-pentanone . This related compound has been identified as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals. For instance, 3,5-dichloro-2-pentanone is a precursor for the synthesis of the γ-aminobutyric acid (GABA) modulator clomethiazole, as well as for certain compounds with anti-tumor activity and the fungicide prothioconazole (B1679736).

However, due to the strict requirement to focus solely on This compound , the applications of its isomers cannot be substituted or presented as information pertaining to the requested compound. The unique structural arrangement of This compound would confer upon it distinct chemical reactivity and biological activity compared to its isomers.

Therefore, based on the currently available scientific and technical information, it is not possible to generate the requested article on the applications of This compound .

Environmental Chemistry and Degradation Pathways of 2 Methyl 2,5 Dichloro 3 Pentanone

Atmospheric Fate and Transformation

The atmospheric residence time and transformation of 2-Methyl-2,5-dichloro-3-pentanone are dictated by several key processes, including photolysis and reactions with atmospheric oxidants.

Ketones are known to undergo photolysis, a process initiated by the absorption of ultraviolet (UV) radiation. libretexts.orgacs.org For this compound, this process would likely involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a reaction known as α-cleavage or a Norrish Type I reaction. libretexts.org This cleavage would result in the formation of free radicals. The presence of chlorine atoms on the molecule can influence the specific bonds that are broken and the subsequent reaction pathways of the resulting radical fragments.

Another potential photochemical reaction is the abstraction of a hydrogen atom from a carbon atom, leading to the formation of a diradical, which can then undergo further reactions. libretexts.org The efficiency of these photolytic processes is dependent on the quantum yield of the specific reactions and the intensity of solar radiation in the relevant wavelengths.

It is important to note that while these are established photochemical pathways for ketones, specific quantum yields and reaction rates for this compound have not been experimentally determined.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). copernicus.org Like other ketones, this compound is expected to react with •OH radicals. This reaction would likely proceed via hydrogen atom abstraction from one of the C-H bonds, forming a carbon-centered radical and a molecule of water. The resulting organic radical would then react rapidly with molecular oxygen (O2) to form a peroxy radical, initiating a chain of reactions that can lead to the formation of various oxygenated products and contribute to ozone formation. mdpi.com

During the nighttime, nitrate (B79036) radicals (•NO3) can become a significant oxidant. au.dk The reaction of chlorinated alkenes with nitrate radicals has been studied, and it is plausible that chlorinated ketones would also be susceptible to this mode of degradation, although specific rate constants are not available. au.dk

Ozone (O3) is another important atmospheric oxidant. While the carbon-carbon double bonds in alkenes are readily cleaved by ozone (ozonolysis), the carbonyl group in ketones is generally less reactive towards ozone. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Therefore, direct reaction with ozone is likely to be a minor atmospheric sink for this compound compared to reactions with •OH radicals.

Table 1: Predicted Reactivity of this compound with Atmospheric Oxidants

| Oxidant | Predicted Reactivity | Primary Reaction Pathway |

| Hydroxyl Radical (•OH) | High | Hydrogen Abstraction |

| Nitrate Radical (•NO3) | Moderate | Likely Hydrogen Abstraction |

| Ozone (O3) | Low | Minor pathway |

This table is based on the general reactivity of ketones and chlorinated organic compounds. Specific rate constants for this compound are not available.

The oxidation of volatile organic compounds (VOCs) in the atmosphere can lead to the formation of products with lower volatility, which can then partition into the aerosol phase, forming secondary organic aerosols (SOAs). nih.govnih.govutexas.eduresearchgate.net The radical-initiated oxidation of this compound is expected to produce a variety of oxygenated and potentially chlorinated products. rsc.org These products, which may include smaller aldehydes, ketones, and carboxylic acids, could have sufficiently low vapor pressures to contribute to SOA formation. nih.govutexas.edu The presence of chlorine in the molecule could also influence the properties and yield of the resulting SOA. nih.govutexas.edu

Aquatic and Soil Environmental Behavior

The fate of this compound in aquatic and soil environments will be governed by its water solubility, potential for hydrolysis, and susceptibility to biodegradation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated organic compounds, hydrolysis can be a significant degradation pathway. The carbon-chlorine bonds in this compound are susceptible to hydrolysis, which would involve the nucleophilic substitution of a chlorine atom by a hydroxyl group (-OH) from water. This reaction can be catalyzed by acids or bases. libretexts.org

The hydrolysis of the chlorine atom at the 5-position would likely lead to the formation of 2-Methyl-2-chloro-5-hydroxy-3-pentanone. The chlorine atom at the 2-position, being on a tertiary carbon, might undergo hydrolysis through a different mechanism and at a different rate. The complete hydrolysis of both chlorine atoms would result in the formation of dihydroxy-ketone products. However, the stability of these products and the potential for further reactions, such as elimination or rearrangement, would need to be considered. Studies on the hydrolysis of α-chloro nitriles to ketones suggest complex reaction mechanisms that could be analogous. stackexchange.com

The biodegradation of chlorinated organic compounds is a well-documented process carried out by various microorganisms. researchgate.netclu-in.org The presence of chlorine atoms can make a compound more resistant to biodegradation compared to its non-chlorinated counterpart. nih.gov However, many microorganisms have evolved enzymatic pathways to dehalogenate chlorinated compounds. nih.gov

The biodegradation of this compound could occur under both aerobic and anaerobic conditions. nih.gov Under aerobic conditions, mono- and dioxygenase enzymes could initiate the degradation process by incorporating oxygen into the molecule. Under anaerobic conditions, reductive dechlorination is a common pathway, where the chlorinated compound is used as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. clu-in.orgepa.gov The ultimate biodegradation would lead to the breakdown of the carbon skeleton into simpler molecules like carbon dioxide and water. The specific microbial species capable of degrading this compound and the efficiency of the process are currently unknown.

Environmental Monitoring and Analytical Challenges for Trace Detection

No published methodologies or research findings are available for the environmental monitoring of this compound. While general analytical techniques exist for chlorinated organic compounds, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), no methods have been specifically developed or validated for the detection of this compound in environmental matrices like water, soil, or air.

The challenges associated with its trace detection would be speculative but would likely include:

Lack of Reference Standards: The absence of a commercially available analytical standard for this compound makes instrument calibration and method validation impossible.

Method Development: Without prior research, significant effort would be required to develop and optimize extraction, clean-up, and detection protocols for various environmental samples.

Matrix Interference: Environmental samples are complex mixtures, and distinguishing a specific trace compound from other co-extracted substances would pose a considerable challenge without a validated method.

Table 1: Summary of Research Findings for Environmental Monitoring of this compound

| Research Area | Findings |

|---|---|

| Published Monitoring Programs | No data available |

| Validated Analytical Methods | No data available |

Computational Modeling of Environmental Fate and Persistence

There are no studies that have applied computational models to predict the environmental fate and persistence of this compound. Computational fate models, which are used for other organochlorine compounds, rely on specific physicochemical properties and degradation rate data, none of which are documented for this compound.

To perform such modeling, the following essential data would be required:

Physicochemical Properties: Data such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) are currently unknown.

Degradation Rates: Information on abiotic and biotic degradation pathways (e.g., hydrolysis, photolysis, biodegradation) is not available.

Without this fundamental input data, it is not possible to simulate the compound's behavior, distribution, or persistence in the environment.

Table 2: Status of Data for Computational Modeling of this compound

| Modeling Parameter | Data Availability |

|---|---|

| Physicochemical Properties | Not Available |

| Abiotic Degradation Rates (e.g., Hydrolysis, Photolysis) | Not Available |

| Biotic Degradation Rates (e.g., Biodegradation) | Not Available |

Future Research Directions for 2 Methyl 2,5 Dichloro 3 Pentanone

Development of Green and Sustainable Synthetic Routes

The current synthesis of chlorinated ketones often involves reagents and conditions that are environmentally taxing. Future research must prioritize the development of green and sustainable synthetic routes for 2-Methyl-2,5-dichloro-3-pentanone. This involves exploring alternative reagents, solvent-free conditions, and energy-efficient processes.

Key research areas include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents: Investigating the use of benign solvents like water, supercritical fluids, or ionic liquids to replace hazardous organic solvents traditionally used in halogenation reactions. researchgate.net

Renewable Feedstocks: Exploring the potential of deriving the pentanone backbone from renewable biomass sources through biocatalytic or chemocatalytic transformations.

Electrochemical Synthesis: Utilizing electrochemical methods, which use electrons as clean reagents, to drive the chlorination process, thereby avoiding the use of harsh chlorinating agents. scbt.com

A comparative table of traditional versus potential green synthesis parameters is presented below:

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Chlorinating Agent | Cl2 gas, SO2Cl2 | NaCl, HCl (electrochemically activated) |

| Solvent | Chlorinated hydrocarbons | Water, ionic liquids, solvent-free |

| Catalyst | Lewis acids (e.g., AlCl3) | Benign, recyclable catalysts |

| Energy Input | High temperature | Room temperature, microwave, ultrasound |

| Byproducts | Acidic waste, organic waste | Water, recyclable materials |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount for achieving high reactivity and selectivity in the synthesis of this compound. Future research should focus on catalysts that can control the position and number of chlorine atoms introduced into the molecule.

Promising areas of investigation include:

Photocatalysis: The use of visible-light-active photocatalysts could enable the selective activation of C-H bonds for chlorination under mild conditions, offering a high degree of control. mdpi.com

Organocatalysis: Designing small organic molecules as catalysts can offer an alternative to metal-based catalysts, often with high enantioselectivity and functional group tolerance.

Nanocatalysts: Exploring the use of metallic or metal oxide nanoparticles as catalysts could lead to enhanced catalytic activity and easier catalyst recovery and reuse.

Biphasic Catalysis: Employing biphasic systems, where the catalyst resides in a separate phase from the product, would simplify product purification and catalyst recycling.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques

A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of this compound. Advanced spectroscopic techniques can provide real-time insights into the reaction progress and the nature of transient intermediates.

Future mechanistic studies could employ:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique allows for the real-time monitoring of the concentrations of reactants, intermediates, and products, providing valuable kinetic data. researchgate.netrsc.org

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to study the dynamics of short-lived excited states and radical intermediates in photochemical reactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities.

| Technique | Information Gained | Relevance to this compound Synthesis |

| In Situ FTIR | Reaction kinetics, intermediate identification | Optimization of reaction conditions (temperature, pressure, catalyst loading) |

| Ultrafast Spectroscopy | Dynamics of photochemical processes | Understanding the mechanism of photocatalytic chlorination |

| DFT Calculations | Reaction energy profiles, transition states | Rational design of selective catalysts and reaction pathways |

Design and Synthesis of Novel Derivatives with Tailored Properties

The bifunctional nature of this compound, with its ketone and two chloro- substituents, makes it a versatile building block for the synthesis of a wide array of novel derivatives. Research in this area could lead to the discovery of molecules with unique chemical and biological properties.

Potential avenues for derivative synthesis include:

Heterocyclic Compounds: The reaction of this compound with various nucleophiles can lead to the formation of diverse heterocyclic structures, such as pyridines, pyrazoles, and thiazoles, which are common scaffolds in pharmaceuticals. researchgate.netclockss.org For instance, a related compound, 3,5-dichloro-2-pentanone, is a key intermediate in the synthesis of the fungicide prothioconazole (B1679736) and other bioactive compounds. google.com

Polymer Monomers: The reactive sites on the molecule could be utilized to synthesize novel monomers for polymerization, leading to new materials with tailored properties.

Fine Chemicals: Derivatives of this compound could serve as valuable intermediates in the synthesis of fragrances, flavors, and other specialty chemicals.

Comprehensive Toxicological and Ecotoxicological Profiling

A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for ensuring its safe production and use. This research should focus on its potential impact on various organisms and its fate in the environment, excluding human trial data.

Key areas for investigation include:

Aquatic Toxicity: Assessing the acute and chronic toxicity of the compound to a range of aquatic organisms, including algae, invertebrates (like Daphnia magna), and fish, is crucial for determining its environmental risk. nih.govyoutube.com

Biodegradation: Studying the biodegradability of this compound in different environmental compartments (soil, water) will help to understand its persistence and potential for bioaccumulation. youtube.comresearchgate.net The fate of chlorinated organic compounds in the environment is a significant concern. waterrf.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help to predict the toxicity of this compound and its derivatives based on their molecular structure, reducing the need for extensive animal testing. nih.govnih.gov

Integration of Machine Learning and AI in Predictive Chemistry for Haloketones

The integration of machine learning (ML) and artificial intelligence (AI) offers powerful tools to accelerate the research and development of this compound and other haloketones.

Future applications of AI and ML in this field include:

Predictive Synthesis: AI algorithms can be trained on vast reaction databases to predict the most efficient and sustainable synthetic routes for this compound. researchgate.netchemcopilot.comiktos.ai

Reaction Optimization: ML models can be used to optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and selectivity, reducing the number of experiments required. researchgate.netduke.edunih.gov

Predictive Toxicology: AI can be employed to develop predictive models for the toxicological and ecotoxicological properties of this compound and its derivatives, enabling early-stage risk assessment.

Novel Derivative Design: AI can be used to design novel derivatives of this compound with desired properties, such as specific biological activities or material characteristics.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovative applications while adhering to the principles of green chemistry and safety.

Q & A

Basic: How can I design a high-yield synthesis route for 2-methyl-2,5-dichloro-3-pentanone?

Methodological Answer:

- Step 1: Precursor Selection

Start with 3-pentanone derivatives. Introduce methyl and chlorine groups via Friedel-Crafts alkylation (for methyl) and electrophilic chlorination (for Cl). Use anhydrous AlCl₃ as a catalyst for regioselectivity at the 2- and 5-positions . - Step 2: Reaction Optimization

Control chlorination stoichiometry to avoid over-halogenation. Monitor reaction progress via TLC or GC-MS. Use low temperatures (0–5°C) to minimize side reactions. - Step 3: Purification

Employ fractional distillation (bp ~200–220°C, inferred from similar ketones in and ) and column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.